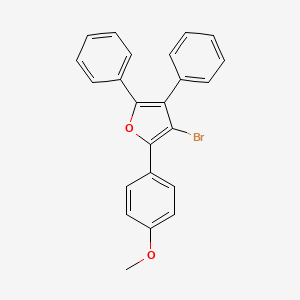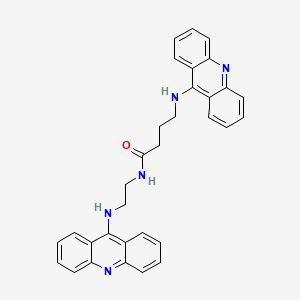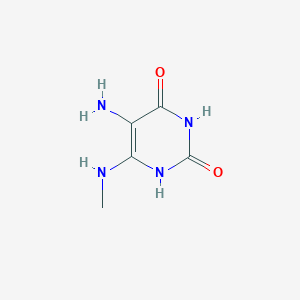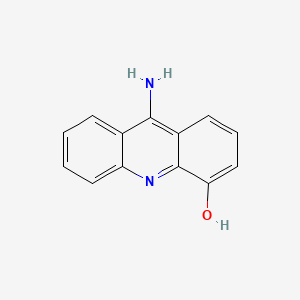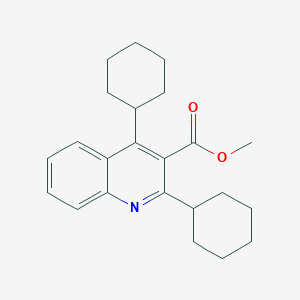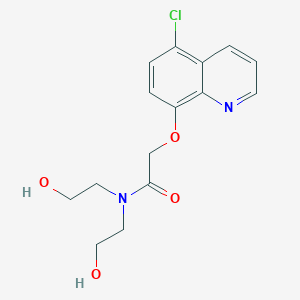![molecular formula C13H19NO5 B12909981 2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate CAS No. 132537-22-5](/img/structure/B12909981.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring attached to a carboxylate group, which is further linked to a chain of ethoxy groups terminated by a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The ethoxy chain may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate
- Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the pyridine moiety and, consequently, exhibit different reactivity and applications.
Propiedades
Número CAS |
132537-22-5 |
|---|---|
Fórmula molecular |
C13H19NO5 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO5/c1-16-5-6-17-7-8-18-9-10-19-13(15)12-3-2-4-14-11-12/h2-4,11H,5-10H2,1H3 |
Clave InChI |
HNPDIYSXZRJPMX-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol](/img/structure/B12909899.png)
![2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B12909901.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12909904.png)
![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)



